
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C8H12NO2Cl. This compound is characterized by the presence of a pyridinium ring substituted with a 2,3-dihydroxypropyl group. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of 1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride typically involves the reaction of pyridine with a suitable dihydroxypropylating agent. One common method is the reaction of pyridine with 2,3-dihydroxypropyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridinium salts .
Applications De Recherche Scientifique
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridinium salts and derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that pyridinium salts can act as enzyme inhibitors, making them valuable in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can interact with the active sites of enzymes, inhibiting their activity. The dihydroxypropyl group may enhance the compound’s solubility and binding affinity to specific targets .
Molecular pathways involved in its action include the inhibition of key metabolic enzymes, disruption of cell membrane integrity, and interference with signal transduction pathways. These mechanisms contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydroxypropyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-(2-Hydroxyethyl)pyridin-1-ium chloride: This compound has a similar structure but with a hydroxyethyl group instead of a dihydroxypropyl group. It exhibits different reactivity and biological activities.
1-(2,3-Dihydroxypropyl)pyridinium bromide: This is a bromide salt of the same pyridinium derivative. The different counterion can affect the compound’s solubility and reactivity.
1-(2,3-Dihydroxypropyl)-4-methylpyridin-1-ium chloride: This compound has an additional methyl group on the pyridinium ring, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinium salts .
Propriétés
Numéro CAS |
152171-54-5 |
|---|---|
Formule moléculaire |
C8H12ClNO2 |
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
3-pyridin-1-ium-1-ylpropane-1,2-diol;chloride |
InChI |
InChI=1S/C8H12NO2.ClH/c10-7-8(11)6-9-4-2-1-3-5-9;/h1-5,8,10-11H,6-7H2;1H/q+1;/p-1 |
Clé InChI |
YGSBQRYZKFCJFV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CC(CO)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



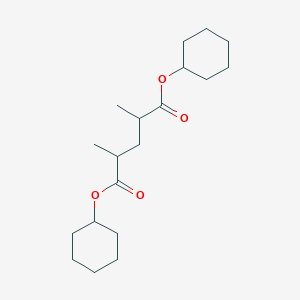
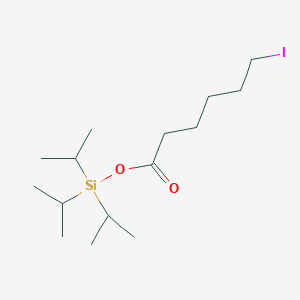
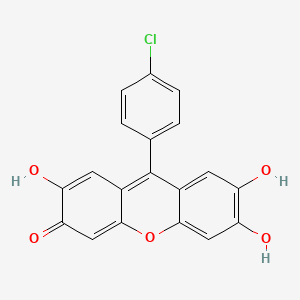


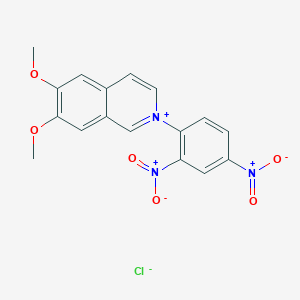
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)

![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
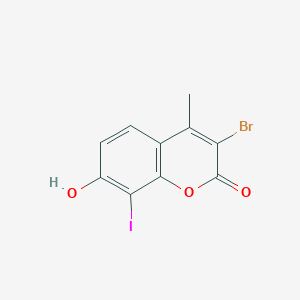
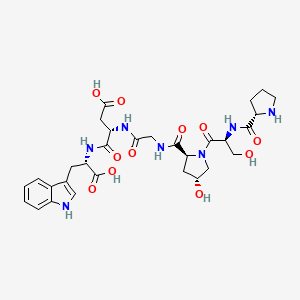
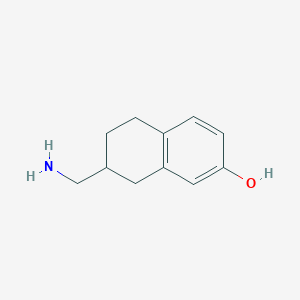
![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
